3,4,4'-Trifluorobenzophenone
Description
3,4,4'-Trifluorobenzophenone (CAS: 1249375-07-2) is a fluorinated benzophenone derivative characterized by three fluorine substituents: two on one benzene ring (positions 3 and 4) and one on the adjacent ring (position 4') (Figure 1). It has a molecular weight of 252.20 g/mol and is listed with a purity of 98% .
Notably, this compound is classified as a discontinued product by CymitQuimica , which may limit its commercial availability. Fluorinated benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUHHGEPAGNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250662 | |
| Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-88-4 | |
| Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4’-Trifluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, fluorobenzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3,4,4’-Trifluorobenzophenone .
Industrial Production Methods
Industrial production of 3,4,4’-Trifluorobenzophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4,4’-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 3,4,4’-Trifluorobenzophenone into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4,4’-Trifluorobenzophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,4’-Trifluorobenzophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
Table 1: Comparative Data for Fluorinated Benzophenones and Related Compounds
Fluorination Patterns and Electronic Properties
- Fluorine placement significantly impacts electronic distribution. For example, this compound has asymmetric fluorination, whereas 2-Acetoxy-3',4',5'-Trifluorobenzophenone features a fully fluorinated ring (3',4',5'), which may increase its dipole moment and reactivity in electrophilic substitutions .
Discontinued vs. Active Analogues
While this compound is discontinued , analogs like 3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone remain available for research purposes . This discontinuation may reflect challenges in synthesis scalability or market demand shifts.
Biological Activity
3,4,4'-Trifluorobenzophenone (TFBP) is a fluorinated derivative of benzophenone that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8F3O
- Molecular Weight : 248.20 g/mol
- CAS Number : 401-80-5
Mechanisms of Biological Activity
This compound's biological activity can be attributed to its structural characteristics that allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and potentially alters the compound's interaction with cellular membranes and proteins.
Estrogen Receptor Modulation
Research indicates that TFBP may act as an endocrine disruptor by modulating estrogen receptor (ER) activity. In a study examining various benzophenone derivatives, TFBP exhibited significant binding affinity to estrogen receptors, suggesting potential agonistic or antagonistic effects depending on the context of exposure .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate TFBP's effects on different cancer cell lines. The results suggest that TFBP possesses notable cytotoxic properties:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HCT-116 (Colorectal) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Inhibition of DNA synthesis |
These findings indicate that TFBP can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .
Case Studies
-
Study on Estrogen Receptor Activity :
A comparative analysis was conducted on several benzophenone derivatives, including TFBP. The study found that TFBP could significantly activate ERβ, leading to increased transcriptional activity in reporter assays. This suggests its potential role as a selective estrogen receptor modulator (SERM) . -
Cytotoxicity in Cancer Cells :
In vitro studies highlighted TFBP's cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential for therapeutic applications in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
